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Compound Focus: Benzyl 2-oxoacetate

CAS No.: 52709-42-9

Cat. No.: S1910668

Chemical Profile and Structural Features of Benzyl 2-
Oxoacetate

Benzyl 2-oxoacetate (also known as benzyl glyoxylate) is a versatile a-keto ester building block in
synthetic organic chemistry, particularly valued for the synthesis of pharmaceutically relevant heterocyclic
compounds. Its molecular structure features both ketone and ester functional groups within a reactive a-oxo
framework, enabling diverse transformations including nucleophilic additions, cyclocondensations, and
multi-component reactions. The compound has the CAS number 52709-42-9 and a molecular weight of

164.16 g/mol with the molecular formula CoHsOs. [1]

The benzyl ester group provides distinct advantages in synthetic applications, offering enhanced solubility
in organic solvents compared to simpler alkyl esters and the strategic benefit of facile removal under mild
hydrogenolysis conditions. The electron-withdrawing nature of the carbonyl groups activates the molecule
toward nucleophilic attack at the central a-carbon, making it particularly valuable for constructing complex

heterocyclic systems with controlled stereochemistry.

Synthetic Applications in Heterocyclic Chemistry
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Key Applications in Triazole and Imidazole Synthesis

Benzyl 2-oxoacetate serves as a fundamental building block for various heterocyclic scaffolds with

demonstrated biological relevance:

¢ Triazole Synthesis: The compound has been successfully employed in click chemistry approaches to
synthesize 1,4,5-trisubstituted 1,2,3-triazole derivatives, specifically methyl 2-(1-benzyl-4-phenyl-1H-
1,2,3-triazol-5-yl)-2-oxoacetate and its ethyl analog, achieving excellent yields exceeding 91%. [2]
These triazole derivatives have demonstrated potential in biological screening, including brine shrimp

cytotoxicity assays.

e Imidazole-Based ACE2 Inhibitors: Research has identified benzyl 2-oxoacetate as a key
intermediate in developing novel imidazole-based angiotensin-converting enzyme 2 (ACE2)
inhibitors such as LMS1007, which has shown approximately 100 times greater potency than
carnosine as an ACE2 inhibitor, with potential applications in COVID-19 treatment and cancer

therapy. [3]

e Furo[3,4-d]pyrimidine Scaffolds: The reactive a-keto ester functionality enables construction of
complex fused heterocyclic systems including furo[3,4-d]pyrimidine derivatives that have
demonstrated anticancer activity against human colon cancer (HT29) and prostate cancer (DU145) cell

lines. [4] [5]

Table 1: Heterocyclic Systems Synthesized Using Benzyl 2-Oxoacetate

. - . - Yield Key
Heterocyclic System Biological Activity
Range References
1,4,5-Trisubstituted 1,2,3- Cytotoxic activity >91% [2]
triazoles
4-Substituted imidazoles ACE?2 inhibition (ICso: 2.3 mM) >95% purity  [3]
(LMS1007)
Furo[3,4-d]pyrimidines Anticancer (HT29, DU145 cell Not [4] [5]
lines) specified
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Experimental Protocols

Protocol 1: Synthesis of Triazole Derivatives via Click Chemistry

This one-pot three-component synthesis provides efficient access to 1,4,5-trisubstituted 1,2,3-triazole

derivatives from benzyl 2-oxoacetate. [2]

3.1.1 Reaction Setup and Mechanism

The synthetic transformation proceeds through a click chemistry approach that involves in situ formation of

reactive intermediates followed by cyclization. The workflow can be visualized as follows:

Benzyl 2-oxoacetate

e Reaction Mixture
. Cycloaddition 1,4,5-Trisubstituted
> >
LR .CU(I) CaFalyst & Nucleophilic attack Triazole Product
Triethylamine base
/V

Alkyl/Aryl Azides

Click to download full resolution via product page
Diagram 1: Synthetic workflow for triazole derivatives

3.1.2 Detailed Experimental Procedure

Materials and Equipment:

* Benzyl 2-oxoacetate (1.0 equiv, 164 mg, 1.0 mmol)

e Phenylacetylide (generated in situ from phenylacetylene)

e Alkyl or aryl azides (1.2 equiv)

e Copper(l) iodide (Cul, 10 mol%) as catalyst

e Triethylamine (2.0 equiv) as base

e Anhydrous dimethylformamide (DMF) or acetonitrile as solvent
e Round-bottom flask (25 mL) with magnetic stir bar

¢ Nitrogen atmosphere setup
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e Thin-layer chromatography (TLC) setup (silica gel)
Procedure:

e Begin by charging a flame-dried 25 mL round-bottom flask with benzyl 2-oxoacetate (164 mg, 1.0

mmol) and Cul (19 mg, 0.1 mmol) under nitrogen atmosphere.

¢ Add anhydrous DMF (5 mL) followed by triethylamine (278 pL, 2.0 mmol) and stir the mixture at

room temperature for 10 minutes.

¢ Introduce phenylacetylide (generated in situ from phenylacetylene using standard conditions) to the

reaction mixture.
e Add the appropriate alkyl or aryl azide (1.2 mmol) dropwise via syringe.

e Heat the reaction mixture to 60°C with continuous stirring for 6-12 hours, monitoring reaction

progress by TLC (hexane:ethyl acetate, 7:3).
e Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (15 mL).

e Wash the organic layer successively with saturated ammonium chloride solution (10 mL), water (10

mL), and brine (10 mL).
¢ Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

e Purify the crude product by flash column chromatography on silica gel (hexane:ethyl acetate gradient)

to afford the pure triazole derivative as a crystalline solid.
Characterization Data: For methyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate: [2]

e Yield: >91%

e Melting Point: Determined using Yanaco melting point apparatus

¢ FT-IR: Characteristic carbonyl stretches observed at ~1745 cm~1 (ester C=0) and ~1690 cm™!
(ketone C=0)

¢ 'H NMR (400 MHz): Aromatic protons in the range & 7.2-8.0 ppm, benzylic methylene protons at ~&
5.5 ppm, methyl ester protons at ~& 3.9 ppm

e 3C NMR (100 MHz): Carbonyl carbons at d ~165 ppm (ester) and ~185 ppm (ketone), aromatic
carbons between & 120-135 ppm

e X-ray Crystallography: Molecular structure confirmed by single-crystal X-ray diffraction analysis,
revealing stabilization via intermolecular hydrogen bonding interactions (H7---O1)
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Protocol 2: Synthesis of Imidazole-Based ACE2 Inhibitors

This protocol outlines the synthesis of LMS1007, a potent ACE2 inhibitor based on a 4-substituted imidazole
scaffold. [3]

3.2.1 Experimental Design and Synthesis

The synthesis of LMS1007 exemplifies the application of benzyl 2-oxoacetate in medicinal chemistry for

developing therapeutically relevant compounds.

Materials and Equipment:

Benzyl 2-oxoacetate as key building block

Custom synthesis performed by BOC Sciences company

Anhydrous reaction conditions under nitrogen atmosphere

LC-MS for purity determination (>95%)

Supercritical fluid chromatography (SFC) for diastereomer purity (>95%)

Procedure Overview:

The synthetic pathway begins with benzyl 2-oxoacetate as a key starting material.

Multi-step synthesis is performed under strictly anhydrous conditions in oven-dried glassware.

Reaction progress is monitored by analytical TLC and LC-MS.

Purification is achieved through chromatographic methods and recrystallization.

Final compound characterization includes:

o *H NMR spectroscopy for structural confirmation
o LC-MS for purity assessment (>95%)
o Supercritical fluid chromatography (SFC) for diastereomeric purity determination (>95%)

Biological Evaluation:

ACE2 inhibition assays using viral spike protein-ACEZ2 inhibitor kits

ICso0 determination: 2.3 mM for LMS1007

Comparative analysis with standard ACE2 inhibitor MLN-4760 and carnosine

Molecular docking studies with SARS-CoV-2 spike receptor-binding domain (PDB: 6M0J)
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Table 2: Characterization Methods for Benzyl 2-Oxoacetate-Derived Heterocycles

Analytical Method Parameters Assessed Key Findings

NMR Spectroscopy Structural confirmation, Characteristic shifts for carbonyl carbons (~165-

(*H, 13C) purity 185 ppm), aromatic protons (& 7.2-8.0 ppm)

LC-MS / HRMS Purity, structural confirmation  >95% purity for LMS1007; high-resolution mass
confirmation

X-ray Molecular geometry, Hydrogen bonding patterns in triazole

Crystallography intermolecular interactions derivatives

FT-IR Spectroscopy Functional group Carbonyl stretches (1745 cm~* ester, 1690 cm~!

identification ketone)

SFC Diastereomeric purity >95% diastereomeric purity for chiral

compounds

Safety and Storage Considerations

Benzyl 2-oxoacetate requires careful handling and specific storage conditions to maintain stability and

ensure experimental reproducibility: [1]

e Storage Conditions: The compound should be stored under an inert atmosphere (argon or nitrogen)

at controlled temperatures of 2-8°C to prevent degradation.

 Stability Aspects: The a-keto ester functionality is sensitive to hydrolysis and oxidation, requiring

anhydrous conditions during synthetic applications and careful exclusion of oxygen.

e Hazard Information: The compound carries the GHS warning symbol with the following hazard

statements: [1]

H302: Harmful if swallowed
H315: Causes skin irritation

[e]

o

(e]

H319: Causes serious eye irritation
H335: May cause respiratory irritation

[¢]
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¢ Precautionary Measures:

o P261: Avoid breathing dust/fume/gas/mist/vapors/spray
o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses if present and easy to do - continue rinsing

Applications in Drug Discovery and Development

Heterocyclic compounds synthesized from benzyl 2-oxoacetate demonstrate significant potential in

pharmaceutical development:

¢ ACE2-Targeted Therapeutics: The COVID-19 pandemic highlighted the importance of ACE2 as a
therapeutic target. LMS1007, derived from benzyl 2-oxoacetate, represents a promising candidate
with 100-fold increased potency compared to carnosine, effectively inhibiting both ACE2 activity and

viral spike protein-ACE?2 interaction at concentrations comparable to standard inhibitors. [3]

e Anticancer Agents: Furo[3,4-d]pyrimidine derivatives synthesized using benzyl 2-oxoacetate
scaffolds have demonstrated potent activity against human colon cancer (HT29) and prostate cancer
(DU145) cell lines. Molecular docking studies confirm their interaction with EGFR tyrosine kinase, a

key target in cancer therapy. [4] [5]

¢ Molecular Docking Profiles: Computational studies reveal that these heterocyclic compounds exhibit
favorable binding interactions with therapeutic targets. The imidazole-based inhibitors show strong
binding affinity to the SARS-CoV-2 spike receptor-binding domain, while the furopyrimidine
derivatives demonstrate effective binding to the ATP-binding site of EGFR tyrosine kinase. [3] [4]

The relationship between structural features and therapeutic applications can be visualized as follows:
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Structural Features
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Diagram 2: Therapeutic applications of benzyl 2-oxoacetate-derived heterocycles

Conclusion

Benzyl 2-oxoacetate has established itself as a valuable synthetic building block for constructing diverse

heterocyclic systems with demonstrated biological relevance. The protocols outlined herein provide
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reproducible methodologies for synthesizing triazole, imidazole, and furopyrimidine derivatives with
potential applications in drug discovery. The compound's reactive a-keto ester functionality enables efficient
incorporation into complex molecular architectures, while the benzyl ester group offers strategic advantages

in synthetic planning.

Current research demonstrates promising therapeutic applications, particularly in ACE2-targeted therapeutics
for COVID-19 and kinase inhibitors for cancer treatment. Future directions include expanding the structural
diversity of accessible heterocycles, optimizing reaction conditions for enhanced sustainability, and further
exploration of the biological potential of these compounds through comprehensive pharmacological

profiling.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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